Cetyl Palmitate

Beschreibung

Eigenschaften

IUPAC Name |

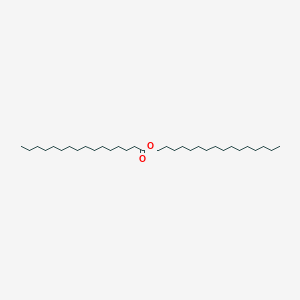

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cetyl palmitate is synthesized through the esterification of palmitic acid with cetyl alcohol. This reaction can be catalyzed by acids or enzymes. Acid-catalyzed reactions typically achieve high conversions but may require high temperatures, which can degrade the esters or cause undesired side reactions . Enzymatic synthesis, on the other hand, can be carried out under milder conditions, reducing energy costs and minimizing side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by mixing cetyl alcohol and palmitic acid in a molar ratio of 1:1, heating the mixture to a molten state, and then allowing the esterification reaction to occur . The reaction is typically carried out in the presence of a solvent such as n-hexane and a catalyst like Burkholderia contaminans .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cetylpalmitat unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Hydrolyse beinhaltet den Bruch der Esterbindung in Gegenwart von Wasser, wobei Palmitinsäure und Cetylalkohol entstehen. Umesterung beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, wodurch ein anderer Ester und Alkohol entstehen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser und ein Säure- oder Basenkatalysator.

Umesterung: Ein Alkohol und ein Säure- oder Basenkatalysator.

Hauptprodukte:

Hydrolyse: Palmitinsäure und Cetylalkohol.

Umesterung: Ein anderer Ester und Alkohol.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Cetyl palmitate is widely used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are innovative drug delivery systems designed to enhance the bioavailability of therapeutic agents.

- Nanostructured Lipid Carriers (NLCs) : this compound is a key component in NLCs, which have been employed to improve the delivery of hydrophobic drugs. For instance, studies have shown that this compound-based NLCs can effectively encapsulate Coenzyme Q10, achieving high entrapment efficiency and controlled release profiles. The NLC formulations demonstrated a biphasic release pattern, indicating their potential for sustained drug delivery .

- Cancer Therapy : this compound has been integrated into formulations aimed at delivering chemotherapeutic agents. Research indicates that NLCs containing this compound can enhance the stability and bioavailability of drugs like docetaxel for skin cancer treatment. These formulations utilize this compound to improve drug solubility and facilitate targeted delivery to cancerous tissues .

- Improved Oral Absorption : this compound has also been utilized to enhance the oral bioavailability of poorly soluble drugs. For example, studies involving cytarabine conjugates demonstrated that incorporating this compound into lipid nanoparticles significantly improved drug absorption through the gastrointestinal tract .

Cosmetic Applications

This compound is extensively used in cosmetic formulations due to its emollient properties and ability to stabilize emulsions.

Emollient and Stabilizer

- Moisturizers and Creams : As a non-greasy emollient, this compound helps to soften skin while providing a protective barrier that retains moisture. Its film-forming capability enhances the texture and sensory feel of lotions and creams, making it a preferred ingredient in skincare products .

- Color Cosmetics : In color cosmetics like lipsticks, this compound contributes to the formulation's stability and texture. It aids in achieving a smooth application while providing a desirable finish .

Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has deemed this compound safe for use in cosmetic products, with no significant adverse effects reported at concentrations typically used in formulations .

This compound in Nanoparticle Formulations

A study investigated the impact of varying ratios of this compound on the physical properties of SLNs loaded with γ-oryzanol. The findings indicated that increasing this compound content improved the stability and size distribution of nanoparticles, demonstrating its critical role in optimizing drug delivery systems .

Topical Delivery Systems

Research on this compound-based NLCs for topical applications highlighted their efficacy in delivering lipophilic compounds like Coenzyme Q10. The study revealed that these formulations not only provided high entrapment efficiency but also improved skin permeation compared to conventional emulsions .

Wirkmechanismus

The mechanism of action of cetyl palmitate involves its role as an emollient and thickener. In cosmetics, it forms a protective barrier on the skin, reducing water loss and providing a smooth texture . In drug delivery, this compound in solid lipid nanoparticles enhances the stability and bioavailability of encapsulated drugs .

Vergleich Mit ähnlichen Verbindungen

Cetyl Palmitate vs. Compritol 888 ATO (Glycerol Dibehenate)

Physicochemical Properties :

Property This compound Compritol 888 ATO Melting Point (°C) 54–55 65–77 HLB 10 2 Chemical Structure Ester (C16:0 + C16) Glycerol esters (C22) This compound’s lower melting point and higher HLB make it more suitable for formulations requiring moderate hydrophilicity, whereas Compritol’s high melting point and lipophilicity (HLB 2) favor sustained-release systems .

- Stability and Toxicity: In SLNs, this compound exhibits progressive particle aggregation over time (polydispersity index rising from 0.30 to 0.55), whereas Compritol SLNs remain stable .

Drug Loading :

this compound-based NLCs achieve higher encapsulation efficiency for lipophilic compounds like coenzyme Q10 and retinyl palmitate compared to Compritol, likely due to its less rigid matrix .

This compound vs. Myristyl Myristate

- Thermal Behavior: Differential scanning calorimetry (DSC) analysis shows distinct thermal profiles: Parameter this compound Myristyl Myristate TOnset (°C) 50.17 45.2 (hypothetical*) Melting Enthalpy (mJ/mg) -162.31 -138.5 (hypothetical*) *Hypothetical values inferred from analogous studies. This compound’s higher melting onset contributes to stable nanoparticle formation at physiological temperatures .

Particle Size :

Increasing this compound content in NLCs correlates with larger particle sizes (e.g., 258 nm at 7.2% w/w), whereas myristyl myristate-based systems may require higher surfactant concentrations to achieve similar stability .

This compound vs. Stearic Acid

Crystallinity and Drug Release :

Stearic acid forms highly ordered crystalline structures, leading to slower drug release. In contrast, this compound’s ester-based structure creates imperfect crystals in NLCs, enhancing drug loading capacity .Viscosity Modulation :

this compound acts as a potent viscosant in creams. At 4% w/w, it significantly increases formulation viscosity compared to stearic acid, which requires higher concentrations to achieve similar effects .

This compound vs. Isothis compound

- Structural and Functional Differences: Isothis compound, a branched-chain derivative, exhibits superior emulsion stability and lower melting points due to its isohexadecanol moiety. However, this compound’s linear structure provides better crystallinity for nanoparticle integrity .

Key Research Findings

- Thermal Behavior : Blending this compound with liquid lipids (e.g., soybean oil) reduces its melting point (from 56.3°C to ~52°C), enabling tunable drug release profiles .

- Formulation Flexibility : Higher this compound content (5% w/w) in NLCs optimizes encapsulation efficiency while maintaining stability, though excessive concentrations may increase particle size .

Biologische Aktivität

Cetyl palmitate, a fatty acid ester derived from cetyl alcohol and palmitic acid, is widely used in the cosmetic and pharmaceutical industries due to its emollient properties. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

This compound (CP) is a long-chain fatty acid ester with the chemical formula C_{16}H_{32}O_2. It is synthesized through the esterification of cetyl alcohol (C_{16}H_{34}O) and palmitic acid (C_{16}H_{32}O_2), typically in a 1:1 molar ratio. The synthesis can be catalyzed by various methods, including using lipases or chemical catalysts under controlled conditions .

Applications

Cosmetic Industry :

- Emollient : CP acts as an effective emollient, providing a smooth and soft texture to skin formulations.

- Thickening Agent : It enhances the viscosity of creams and lotions, improving their stability and application properties.

Pharmaceuticals :

- Drug Delivery Systems : CP serves as a component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), facilitating the delivery of lipophilic drugs like Coenzyme Q10 .

1. Skin Absorption and Bioavailability

Research indicates that this compound can enhance the absorption of drugs through the skin. It has been incorporated into formulations aimed at increasing the bioavailability of poorly soluble compounds. For example, studies have shown that this compound-based NLCs significantly improve the skin permeation of Coenzyme Q10 compared to traditional formulations .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In formulations where it is combined with other antioxidants, such as β-carotene, it can enhance the overall antioxidant capacity of the product. This is particularly beneficial in preventing oxidative stress in skin cells .

3. Stability and Release Profiles

The stability of this compound formulations has been studied extensively. For instance, NLCs containing this compound demonstrated a controlled release profile for encapsulated drugs, which is crucial for sustained therapeutic effects . The release kinetics often show a biphasic pattern, indicating an initial rapid release followed by a slower sustained release phase.

Case Study 1: this compound in Drug Delivery

A study investigated this compound-based SLNs for delivering insulin orally. The formulation aimed to improve insulin's bioavailability by enhancing its solubility and stability in gastrointestinal conditions. Results showed that these SLNs significantly increased insulin absorption compared to free insulin solutions, suggesting potential for improved diabetes management .

Case Study 2: Antioxidant Formulations

In another study, this compound was used in conjunction with β-carotene in NLCs to evaluate its antioxidant effects. The findings indicated that the NLC formulation enhanced the bioaccessibility of β-carotene while maintaining its antioxidant activity during simulated gastrointestinal digestion .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and verifying the purity of cetyl palmitate in laboratory settings?

- Methodological Answer : this compound is synthesized via esterification of palmitic acid with cetyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Post-synthesis, purification involves recrystallization or column chromatography. Purity verification requires analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and molecular structure .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect residual reactants or byproducts .

- Note: For new compounds, full characterization (elemental analysis, melting point determination) is essential to meet publication standards .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., lipid nanoparticles or biological samples)?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Paired with evaporative light scattering detectors (ELSD) or mass spectrometry for lipid quantification .

- Gas Chromatography (GC) : Suitable for volatile derivatives; requires saponification and derivatization steps .

- Dynamic Light Scattering (DLS) : For particle size analysis in lipid nanoparticle formulations .

- Validation: Cross-validate results using multiple techniques to address matrix interference .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste Disposal : Follow institutional guidelines for organic waste, as this compound is non-hazardous but may require specific disposal protocols .

Advanced Research Questions

Q. How can researchers optimize this compound-based solid lipid nanoparticle (SLN) formulations for enhanced drug encapsulation and stability?

- Methodological Answer :

- Design of Experiments (DoE) : Use Box-Behnken or factorial designs to optimize lipid concentration, surfactant ratio (e.g., Poloxamer 188), and homogenization parameters .

- Critical Quality Attributes (CQAs) : Monitor particle size (<200 nm), polydispersity index (<0.3), and zeta potential (|≥20 mV|) for colloidal stability .

- Validation : Compare experimental results (e.g., encapsulation efficiency) with predicted models using ANOVA and Tukey’s post hoc tests .

Q. How can contradictory data on this compound’s bioavailability or assimilation efficiency be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate studies under identical conditions (e.g., isotopic labeling methods) to assess variability. For example, discrepancies in assimilation efficiency (47.8% vs. 79.6%) may arise from differences in isotopic labeling positions ([1-14C] cetyl vs. [1-14C] palmitate) .

- Purity Checks : Verify substrate purity via GC-MS to rule out contaminants affecting results .

- Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., temperature, enzymatic activity) .

Q. What experimental strategies are recommended for studying the enzymatic or photolytic degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose this compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .

- Enzymatic Assays : Use lipases (e.g., Candida rugosa) under physiological conditions (pH 7.4, 37°C) to mimic biodegradation. Monitor hydrolysis kinetics via thin-layer chromatography (TLC) .

- Controls : Include inert substrates (e.g., beeswax) to validate specificity of degradation mechanisms .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in drug delivery systems?

- Methodological Answer :

- Formulation Parameters : Ensure SLNs meet criteria for biocompatibility (e.g., cytotoxicity assays using fibroblasts) and sustained release profiles (in vitro dissolution testing) .

- Animal Models : Select species with comparable lipid metabolism (e.g., rodents for pharmacokinetic studies). Measure biodistribution using fluorescently labeled this compound .

- Ethical Compliance : Adhere to institutional animal care protocols and include negative controls (e.g., empty nanoparticles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.